molecular formula C10H14N4O B1431263 1,3-Dimethyl-1,4,5a,6,7,8-hexahydro-5H-pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazine-5-one CAS No. 1360059-53-5

1,3-Dimethyl-1,4,5a,6,7,8-hexahydro-5H-pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazine-5-one

Cat. No. B1431263
M. Wt: 206.24 g/mol
InChI Key: BYRJKLPONPGCMT-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1,4,5a,6,7,8-hexahydro-5H-pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazine-5-one is a useful research compound. Its molecular formula is C10H14N4O and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Dimethyl-1,4,5a,6,7,8-hexahydro-5H-pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazine-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dimethyl-1,4,5a,6,7,8-hexahydro-5H-pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazine-5-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Applications and Biological Activity

1,3-Dimethyl-1,4,5a,6,7,8-hexahydro-5H-pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazine-5-one serves as a versatile intermediate in the synthesis of various heterocyclic compounds with significant biological activities. For example, it has been used in the synthesis of pyrazoles and pyrazolo[3,4-d]pyridazines, which have shown good antimicrobial, anti-inflammatory, and analgesic activities. The efficiency of these compounds against both gram-positive and gram-negative bacteria highlights their potential in medical chemistry and pharmaceutical applications (Zaki et al., 2016).

Chemiluminescent Properties

Moreover, derivatives of this compound have been explored for their chemiluminescent properties, which could be beneficial for the development of new diagnostic tools and analytical methods. Research into polycyclic pyridazinediones, which can be synthesized from compounds like 1,3-Dimethyl-1,4,5a,6,7,8-hexahydro-5H-pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazine-5-one, has shown that some of these derivatives are more efficient than luminol in light production, indicating potential applications in bioluminescent imaging and forensic science (Tominaga et al., 1998).

Anticancer Activity

Another important application is in the field of oncology, where some derivatives have demonstrated potent anticancer activity. The synthesis of novel pyrazolo[3,4-d]pyrimidin-4-one derivatives has led to compounds that were tested on the MCF-7 human breast adenocarcinoma cell line. Among these compounds, certain derivatives displayed significant inhibitory activity, suggesting potential therapeutic applications in cancer treatment (Abdellatif et al., 2014).

properties

IUPAC Name

3,5-dimethyl-1,3,4,7-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),4-dien-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O/c1-6-8-10(13(2)12-6)14-5-3-4-7(14)9(15)11-8/h7H,3-5H2,1-2H3,(H,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYRJKLPONPGCMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1NC(=O)C3N2CCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-1,4,5a,6,7,8-hexahydro-5H-pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazine-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dimethyl-1,4,5a,6,7,8-hexahydro-5H-pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazine-5-one
Reactant of Route 2
Reactant of Route 2
1,3-Dimethyl-1,4,5a,6,7,8-hexahydro-5H-pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazine-5-one
Reactant of Route 3
1,3-Dimethyl-1,4,5a,6,7,8-hexahydro-5H-pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazine-5-one
Reactant of Route 4
1,3-Dimethyl-1,4,5a,6,7,8-hexahydro-5H-pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazine-5-one
Reactant of Route 5
1,3-Dimethyl-1,4,5a,6,7,8-hexahydro-5H-pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazine-5-one
Reactant of Route 6
1,3-Dimethyl-1,4,5a,6,7,8-hexahydro-5H-pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazine-5-one

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